Cas no 593274-20-5 ((5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione)

(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- (5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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- MDL: MFCD03305809
- インチ: 1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
- InChIKey: KCUZZANLVJZCQR-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=CC=CC(Cl)=C2)C(=O)N(CC)C1=O
(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8T-0070-50MG |
5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |
593274-20-5 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | 8T-0070-10MG |
5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |
593274-20-5 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | 8T-0070-100MG |
5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |
593274-20-5 | >90% | 100mg |
£146.00 | 2023-09-08 | |
Ambeed | A937822-1g |
(5Z)-5-[(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
593274-20-5 | 90% | 1g |
$350.0 | 2023-03-11 | |
abcr | AB343307-100mg |
5-[(Z)-(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione; . |
593274-20-5 | 100mg |
€283.50 | 2025-02-19 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870849-1g |
(5Z)-5-[(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
593274-20-5 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 8T-0070-1MG |
5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |
593274-20-5 | >90% | 1mg |
£37.00 | 2023-09-08 | |
abcr | AB343307-100 mg |
5-[(Z)-(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione; . |
593274-20-5 | 100mg |
€208.80 | 2023-04-26 | ||
Key Organics Ltd | 8T-0070-5MG |
5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |
593274-20-5 | >90% | 5mg |
£46.00 | 2023-09-08 |
(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dioneに関する追加情報
(5E)-5-(3-Chlorobenzylidene)-3-Ethyl-1,3-Thiazolidine-2,4-Dione: A Comprehensive Overview
(5E)-5-(3-Chlorobenzylidene)-3-Ethyl-1,3-Thiazolidine-2,4-Dione, identified by the CAS Registry Number 593274-20-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinediones, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a thiazolidine ring system with a substituted benzylidene group and an ethyl substituent, contributing to its unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of thiazolidinedione derivatives in various therapeutic areas. For instance, research has demonstrated that (5E)-5-(3-Chlorobenzylidene)-3-Ethyl-1,3-Thiazolidine-2,4-Dione exhibits promising anti-inflammatory and antioxidant properties. These findings suggest potential applications in the development of novel treatments for chronic inflammatory diseases and oxidative stress-related disorders. The presence of the chlorobenzylidene group in the molecule plays a crucial role in modulating its pharmacological activity, as evidenced by recent in vitro and in vivo experiments.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various strategies to optimize the yield and purity of (5E)-5-(3-Chlorobenzylidene)-3-Ethyl-1,3-Thiazolidine-2,4-Dione. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. This advancement underscores the importance of continuous innovation in synthetic methodologies to meet the demands of drug development.
In terms of structural characterization, advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the identity and purity of CAS No 593274-20-5. These analyses have provided valuable insights into the molecular structure and stability of the compound under different conditions. Additionally, computational chemistry methods have been utilized to predict the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for its potential use as a therapeutic agent.
The biological evaluation of (5E)-5-(3-Chlorobenzylidene)-3-Ethyl-1,3-Thiazolidine-2,4-Dione has revealed its ability to inhibit key enzymes involved in inflammatory pathways. For example, studies have shown that this compound can effectively suppress cyclooxygenase (COX) activity, making it a potential candidate for anti-inflammatory drug development. Furthermore, its antioxidant properties have been attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Despite its promising biological profile, further research is required to fully understand the mechanism of action and safety profile of CAS No 593274-20-5. Preclinical studies are currently underway to evaluate its efficacy in animal models of inflammation and oxidative stress. These studies will provide critical data for advancing this compound into clinical trials and ultimately determining its therapeutic potential.
In conclusion, (5E)-5-(3-Chlorobenzylidene)-3-Ethyl-1,3-Thiazolidine-2,4-Dione represents a valuable addition to the portfolio of thiazolidinedione derivatives with significant potential in drug discovery. Its unique chemical structure, combined with its promising biological activities, positions it as a candidate for further exploration in both academic and industrial settings. As research continues to uncover new insights into its properties and applications, this compound may pave the way for innovative treatments in various therapeutic areas.
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